Durlobactam

Antimicrobial Susceptibility Carbapenem Resistance Beta-Lactamase Inhibitor

Durlobactam (ETX2514) is a novel diazabicyclooctane (DBO) β-lactamase inhibitor uniquely optimized for Acinetobacter baumannii. Its exceptional potency against Class D OXA-type carbapenemases distinguishes it from avibactam and relebactam, making it the only inhibitor capable of fully restoring sulbactam susceptibility in carbapenem-resistant isolates. This compound is an essential chemical probe for studying β-lactamase structure-function, validating AST panels, and supporting PK/PD research. Procure Durlobactam to access a non-substitutable reference standard for antimicrobial resistance programs.

Molecular Formula C8H11N3O6S
Molecular Weight 277.26 g/mol
CAS No. 1467829-71-5
Cat. No. B607225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDurlobactam
CAS1467829-71-5
SynonymsETX2514;  ETX-2514;  ETX 2514;  Durlobactam;  Durlobactam.
Molecular FormulaC8H11N3O6S
Molecular Weight277.26 g/mol
Structural Identifiers
SMILESCC1=CC2CN(C1C(=O)N)C(=O)N2OS(=O)(=O)O
InChIInChI=1S/C8H11N3O6S/c1-4-2-5-3-10(6(4)7(9)12)8(13)11(5)17-18(14,15)16/h2,5-6H,3H2,1H3,(H2,9,12)(H,14,15,16)/t5-,6+/m1/s1
InChIKeyBISPBXFUKNXOQY-RITPCOANSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Durlobactam (CAS 1467829-71-5) Procurement Guide: Beta-Lactamase Inhibitor for Acinetobacter baumannii-calcoaceticus Complex (ABC) Infections


Durlobactam (DUR; formerly ETX2514) is a novel diazabicyclooctane (DBO) class, non-beta-lactam, beta-lactamase inhibitor (BLI) [1]. It is a rationally designed analog of avibactam and is distinguished by its potent, broad-spectrum inhibitory activity against Ambler class A, C, and D serine beta-lactamases, with particularly robust activity against class D enzymes [2]. It is exclusively developed and approved as a co-packaged intravenous combination with sulbactam (SUL-DUR) for the treatment of hospital-acquired bacterial pneumonia and ventilator-associated bacterial pneumonia (HABP/VABP) caused by susceptible isolates of the Acinetobacter baumannii-calcoaceticus complex (ABC) [3].

Why Durlobactam (CAS 1467829-71-5) Cannot Be Interchanged with Other Diazabicyclooctane (DBO) Beta-Lactamase Inhibitors for Acinetobacter Infections


While Durlobactam shares the DBO scaffold with other clinically available inhibitors like avibactam and relebactam, its spectrum of beta-lactamase inhibition is fundamentally different and optimized for a specific pathogen, rendering it non-substitutable for Acinetobacter infections [1]. Durlobactam demonstrates a uniquely potent activity against class D beta-lactamases, an attribute which differentiates it from other DBO inhibitors [2]. This is critical because OXA-type class D carbapenemases are the primary drivers of resistance in Acinetobacter baumannii. Using another DBO, such as avibactam or relebactam, in combination with sulbactam fails to provide the same level of restoration of sulbactam's antibacterial activity against carbapenem-resistant isolates, as shown in direct comparative MIC studies [3]. Therefore, generic substitution with another in-class BLI would not achieve the same validated efficacy profile in this patient population.

Quantitative Differentiation of Durlobactam (CAS 1467829-71-5) for Scientific and Procurement Decisions


Superior Potentiation of Sulbactam Activity Against Carbapenem-Resistant A. baumannii (CRAb) Compared to Avibactam

In a direct head-to-head in vitro susceptibility study against carbapenem-resistant A. baumannii clinical isolates, the combination of sulbactam with durlobactam (SUL-DUR) demonstrated significantly greater potentiation of sulbactam's antibacterial activity compared to the combination of sulbactam with avibactam (SUL-AVI) [1].

Antimicrobial Susceptibility Carbapenem Resistance Beta-Lactamase Inhibitor

Clinical Non-Inferiority to Colistin with a Statistically Significant Reduction in Nephrotoxicity in Phase 3 ATTACK Trial

In the pivotal, pathogen-specific Phase 3 ATTACK trial, the combination of sulbactam-durlobactam (SUL-DUR) was directly compared to colistin, both in combination with imipenem-cilastatin as background therapy, for the treatment of serious infections caused by carbapenem-resistant ABC [1]. The study met its primary efficacy and safety endpoints, demonstrating a clinically meaningful advantage.

Phase 3 Clinical Trial Mortality Nephrotoxicity

Potent and Broad Spectrum of Beta-Lactamase Inhibition with Uniquely High Activity Against Class D Enzymes

Biochemical characterization confirms that durlobactam is a potent inhibitor of Ambler class A, C, and D serine beta-lactamases, with particularly potent activity against class D enzymes, an attribute which differentiates it from other DBO inhibitors like avibactam and relebactam [1]. This is quantified by its low apparent inhibition constant (Ki app) against key enzymes. For instance, against the OXA-48 carbapenemase, durlobactam exhibited a Ki app in the low nanomolar range, comparable to the most potent inhibitors in its class [2].

Enzyme Inhibition Class D Beta-Lactamase OXA Carbapenemase

Predictable and Linear Pharmacokinetics with No Drug-Drug Interaction with Imipenem-Cilastatin in Healthy Subjects

A dedicated Phase 1 study in healthy volunteers evaluated the safety, pharmacokinetics (PK), and drug-drug interaction (DDI) potential of durlobactam [1]. The study demonstrated that durlobactam exhibits linear, dose-proportional exposure across a wide dose range and, importantly, has no clinically relevant PK interaction with imipenem-cilastatin, a common background therapy for severe Acinetobacter infections.

Pharmacokinetics Drug-Drug Interaction Clinical Pharmacology

Most Pronounced Inhibitory Effect Among a Panel of 8 New-Generation BLIs Against Broad-Spectrum AmpC Beta-Lactamases

A 2024 study comparatively evaluated the relative inhibitory activities of eight newly developed beta-lactamase inhibitors, including multiple DBOs (avibactam, relebactam, zidebactam, nacubactam, durlobactam) and boronic acid derivatives (vaborbactam, taniborbactam, xeruborbactam), against a panel of intrinsic and acquired class C (AmpC) beta-lactamases [1].

AmpC Beta-Lactamase Inhibitor Screening Biochemical Assay

Primary Scientific and Industrial Application Scenarios for Durlobactam (CAS 1467829-71-5) Based on Differential Evidence


First-Line Targeted Therapy for Confirmed Carbapenem-Resistant Acinetobacter baumannii (CRAb) Infections

This is the core, FDA-approved clinical application. Based on the ATTACK trial data [1], procurement of durlobactam (as the co-packaged SUL-DUR product) is indicated for the treatment of hospital-acquired and ventilator-associated bacterial pneumonia (HABP/VABP) caused by susceptible Acinetobacter baumannii-calcoaceticus complex. The evidence of non-inferiority to colistin with a significant reduction in nephrotoxicity makes SUL-DUR the preferred, evidence-based option over traditional, more toxic polymyxin-based salvage regimens for this difficult-to-treat pathogen.

Research Use as a Chemical Probe for Class D (OXA) Beta-Lactamase Biochemistry and Inhibitor Development

For basic and translational research in antimicrobial resistance, durlobactam serves as a highly valuable chemical probe. Its uniquely potent activity against class D beta-lactamases, as demonstrated by nanomolar Ki app values against OXA-48 [1], makes it an essential tool for studying the structure, function, and inhibition of these clinically important enzymes. It can be used as a benchmark inhibitor in biochemical assays, for co-crystallization studies to understand inhibitor binding modes, and as a positive control in high-throughput screens for next-generation class D BLIs.

In Vitro Susceptibility Testing and Clinical Microbiology Surveillance for Acinetobacter Isolates

Clinical microbiology and public health laboratories can use durlobactam (as part of the SUL-DUR combination) as a key agent in antimicrobial susceptibility testing (AST) panels. The stark differential in MICs between SUL-DUR and SUL-AVI (e.g., median MICs of 2 vs 16 mg/L, respectively [1]) provides a clear phenotypic marker to identify CRAb isolates that are likely to respond to SUL-DUR therapy. Procurement for this purpose supports local and national surveillance programs tracking the epidemiology of drug-resistant Acinetobacter and guiding local treatment guidelines.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Special Patient Populations

Given its predictable, linear pharmacokinetics and established lack of drug-drug interactions with imipenem-cilastatin [1], durlobactam is an ideal candidate for PK/PD studies in complex patient populations. Ongoing and planned studies in pediatric patients (NCT06801223) [2] rely on this predictable PK profile to extrapolate dosing regimens. Procurement for clinical research enables the investigation of SUL-DUR in populations with altered physiology (e.g., pediatrics, renal impairment, critically ill) to ensure optimal, safe, and effective dosing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Durlobactam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.